Fluorescence Emission Wavelength: ESIPT-Driven Large Stokes Shift
The fluorescence emission maximum of 2-(imidazo[1,2-a]pyridin-2-yl)phenol (HPIP) is reported at 599 nm, as cited from 95JPC76 in a comprehensive heterocyclic chemistry review [1]. This represents a dramatic bathochromic shift of 224.5–229 nm relative to the parent imidazo[1,2-a]pyridine (λ_fl = 370.5 nm) and 2-phenylimidazo[1,2-a]pyridine (λ_fl = 374–381 nm), both of which lack the ortho-hydroxyl group required for ESIPT [2]. The >200 nm redshift arises from the excited-state intramolecular proton transfer (ESIPT) process, which generates a keto tautomer emitting at much lower energy than the Franck-Condon enol state. The ESIPT mechanism is specifically confirmed by the observation of dual emission bands (normal emission at 370–410 nm and ESIPT emission at 520–580 nm) in polymer matrices [3].
| Evidence Dimension | Fluorescence emission maximum wavelength |
|---|---|
| Target Compound Data | 599 nm (ESIPT keto emission) |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine parent: 370.5 nm; 2-Phenylimidazo[1,2-a]pyridine: 374–381 nm |
| Quantified Difference | Redshift of 224.5–229 nm vs. parent; 218–225 nm vs. 2-phenyl analog |
| Conditions | Fluorescence spectroscopy (solvent conditions as reported in original references: 95JPC76; Bull. Chem. Soc. Jpn. 1999 data in ethanol) |
Why This Matters
This large Stokes shift minimizes self-absorption and enables ratiometric sensing, making HPIP uniquely suited for fluorescence-based detection where spectral separation between excitation and emission is critical.
- [1] Comprehensive Heterocyclic Chemistry II, Chapter 8.10.4.2.2 (Ultraviolet and fluorescence spectroscopy), citing 95JPC76 for 2-(2-hydroxyphenyl)imidazo[1,2-a]pyridine emission at 599 nm. Elsevier, 1996. View Source
- [2] Tomoda, H.; Hirano, T.; Saito, T.; et al. Substituent Effects on Fluorescent Properties of Imidazo[1,2-a]pyridine-Based Compounds. Bull. Chem. Soc. Jpn. 1999, 72, 1327. View Source
- [3] Shida, T.; Mutai, T.; Araki, K. Colorless, transparent, dye-doped polymer films exhibiting tunable luminescence color: controlling the dual-color luminescence of 2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine derivatives with the surrounding matrix. 2014. View Source
